molecular formula C15H11N3 B4308826 7-methyl-6H-indolo[2,3-b]quinoxaline

7-methyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B4308826
M. Wt: 233.27 g/mol
InChI Key: VQHJGAGABUJRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6H-indolo[2,3-b]quinoxaline is a tetracyclic heterocyclic compound characterized by a fused indole-quinoxaline scaffold with a methyl substituent at the 7-position. This structural motif confers unique electronic and biological properties, making it a focus in medicinal and material chemistry. Its planar aromatic core enables strong π-π interactions with biological targets like DNA, while the methyl group enhances lipophilicity and modulates steric effects . Synthetically, it is typically derived via cyclocondensation of isatin derivatives with o-phenylenediamine under acidic conditions, though advanced Pd-catalyzed methods (e.g., Suzuki coupling) have improved efficiency .

Properties

IUPAC Name

7-methyl-6H-indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-9-5-4-6-10-13(9)18-15-14(10)16-11-7-2-3-8-12(11)17-15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHJGAGABUJRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine under acidic conditions . Commonly used acids include acetic acid, formic acid, or hydrochloric acid. The reaction can be catalyzed by various catalysts such as copper-doped cadmium sulfide nanoparticles or cerium(IV) oxide nanoparticles, which can enhance the reaction efficiency and yield .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions and the use of continuous flow reactors to ensure consistent product quality and high yield. The use of microwave irradiation and other advanced techniques can further improve the efficiency of the synthesis process .

Scientific Research Applications

Anticancer Properties

7-Methyl-6H-indolo[2,3-b]quinoxaline exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it induces apoptosis in tumor cells and inhibits cell proliferation. Notably, its anticancer activity has been evaluated against multiple human tumor cell lines, including:

Cell Line IC50 (µM) Comparison
Molt 4/C823Compared to melphalan (3.2)
CEM38Compared to melphalan (2.5)
L12107.2Compared to melphalan (2.1)

These findings suggest that the compound has potential as a lead structure for developing new anticancer agents .

Antiviral Properties

In addition to its anticancer effects, this compound demonstrates antiviral activity against several viruses. Its mechanism of action typically involves intercalation into viral DNA, disrupting essential processes for viral replication. Studies have shown effectiveness against:

  • Herpes Simplex Virus Type 1 (HSV-1)
  • Cytomegalovirus (CMV)
  • Varicella-Zoster Virus (VZV)

This intercalation mechanism is crucial as it prevents viral uncoating and replication, making the compound a candidate for further antiviral drug development .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which have been explored in various studies. Its structural features contribute to its ability to target bacterial and fungal cells effectively, although specific mechanisms are still under investigation.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Cytotoxic Evaluation : A study synthesized various derivatives of indolo[2,3-b]quinoxaline and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications could enhance anticancer activity significantly .
  • DNA Binding Studies : Research showed that derivatives of this compound bind effectively to DNA, which is critical for both its anticancer and antiviral activities. The binding affinity was assessed using spectroscopic techniques, confirming the intercalative nature of the compound .
  • Pharmacological Development : Ongoing research aims to modify the structure of this compound to improve its pharmacokinetic properties and enhance its therapeutic efficacy against cancer and viral infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and DNA Binding Affinity

Key structural analogues include:

Compound Substituents/Modifications DNA Binding (lgKa) Key Activity
7-Methyl-6H-indolo[2,3-b]quinoxaline Methyl at 7-position Not reported Antiviral (HSV-1, VZV, CMV)
6-(2-Aminoethyl)-6H-indolo[2,3-b]quinoxaline (Compound 4) Aminoethyl side chain at 6-position 5.57–5.89 Antiviral, interferon induction
7H-Benzo[4,5]indolo[2,3-b]quinoxaline (Compound 5) Annulated benzene ring 6.23–6.87 Reduced antiviral activity
B-220 (9-Fluoro derivative) Fluoro at 9-position, triazole substituents High thermal stability Anticancer, MDR modulation

The benzo-annulated derivative (Compound 5) exhibits stronger DNA binding due to increased planar surface area but reduced antiviral efficacy, suggesting a trade-off between affinity and functional specificity . Conversely, aminoethyl or triazole side chains (e.g., in Compound 4 and B-220) enhance bioactivity by enabling hydrogen bonding or intercalation with DNA minor grooves .

Structure-Activity Relationships (SAR)

  • Substituent Position : Methyl at the 7-position (vs. 6- or 9-positions) balances steric effects and electronic modulation, optimizing DNA intercalation and bioavailability.
  • Side Chain Flexibility: Alkylaminoethyl or triazole moieties improve solubility and target engagement. For instance, 6-(2-dimethylaminoethyl) derivatives exhibit enhanced anti-inflammatory activity .
  • Electron-Withdrawing Groups : Halogens (Cl, F) or CF3 at the 3-position of triazole-linked arenes increase cytotoxicity by stabilizing charge-transfer interactions with DNA .

Q & A

Basic: What are the optimal synthetic routes for 7-methyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions influence yields?

The synthesis of this compound derivatives typically involves condensation reactions between isatin derivatives and o-phenylenediamine under acidic conditions. For example:

  • Acid-catalyzed cyclocondensation : Reacting 7-methylisatin with o-phenylenediamine in acetic acid yields the indoloquinoxaline core. Copper iodide with (±)-trans-1,2-diaminocyclohexane ligands can enhance reaction efficiency .
  • Palladium-catalyzed cross-coupling : A two-step approach using Suzuki coupling followed by annulation with amines allows precise substitution control. This method achieves higher regioselectivity but requires rigorous temperature control (e.g., 80–120°C in DMF) .
    Key variables : Solvent choice (acetic acid vs. DMF), catalyst type (Cu vs. Pd), and reaction time (12–24 hours) significantly impact yields (50–99%) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the methyl group at position 7 appears as a singlet at δ 2.5–2.7 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, particularly for brominated derivatives (e.g., 9-bromo-substituted analogs) .
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity, with hexane/ethyl acetate (3:1) as a common solvent system .

Advanced: How can researchers resolve contradictions in reported biological activity data for indoloquinoxaline derivatives?

Contradictions often arise from structural variability (e.g., substituent effects) or assay conditions . To address this:

  • Orthogonal assays : Compare cytotoxicity (e.g., MTT assays) with DNA intercalation studies (e.g., UV-Vis hypochromicity or fluorescence quenching) to confirm mechanism-specific activity .
  • Structural analogs : Test 7-methyl derivatives against 6-butyl or 9-bromo analogs to isolate substituent effects. For example, 6-butyl derivatives show enhanced DNA binding due to increased lipophilicity .
  • Dose-response profiling : Use IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific activity .

Advanced: What computational methods are used to predict structure-activity relationships (SAR) for indoloquinoxaline derivatives?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to correlate electronic properties with optoelectronic performance. For example, methoxy substituents lower band gaps (ΔE = 2.1–2.3 eV) .
  • Molecular Docking : Simulates interactions with biological targets (e.g., DNA minor grooves or kinase ATP-binding sites). PyMOL or AutoDock Vina can model binding affinities .
  • QSAR Modeling : Multi-parameter optimization (e.g., logP, polar surface area) identifies analogs with improved bioavailability .

Basic: How do structural modifications at the 6- and 9-positions influence the compound’s physicochemical properties?

  • 6-Position substitutions : Alkyl groups (e.g., butyl) enhance solubility in non-polar solvents (logP = 3.5–4.0), while aminoethyl groups improve DNA intercalation .
  • 9-Position substitutions : Bromine increases molecular weight (~428 g/mol) and stabilizes π-π stacking in optoelectronic devices. Methoxy groups improve fluorescence quantum yield (Φ = 0.4–0.6) .

Advanced: What strategies optimize electrochemical properties for organic light-emitting diode (OLED) applications?

  • HOMO/LUMO engineering : 6-(4-Methoxyphenyl) derivatives exhibit high HOMO levels (-5.2 eV) and low band gaps (2.0 eV), ideal for hole-transport layers .
  • Device integration : Use vacuum deposition to fabricate emissive layers (EMLs) with 7-methyl derivatives as hosts. Co-deposit with Ir(III) complexes (e.g., Ir(ppy)₃) for green emission .

Basic: What are the stability and storage requirements for this compound?

  • Thermal stability : Decomposes above 250°C (TGA data). Store at -20°C in amber vials to prevent photodegradation .
  • Solubility : Dissolves in DMSO (50 mg/mL) but precipitates in aqueous buffers. Use sonication for cell culture applications .

Advanced: How do DNA intercalation studies validate the anticancer potential of 7-methyl derivatives?

  • UV-Vis titration : Hypochromicity (ΔA = 20–30%) and binding constants (Kb = 10⁴–10⁵ M⁻¹) confirm intercalation. Compare with ethidium bromide controls .
  • Circular Dichroism (CD) : Induced CD signals at 260–280 nm indicate distortion of DNA helicity .

Advanced: How can catalytic conditions be optimized for large-scale synthesis?

  • Catalyst screening : Pd(OAc)₂/XPhos achieves higher turnover numbers (TON > 100) than CuI-based systems .
  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Basic: What are common side reactions during synthesis, and how are they mitigated?

  • Oxidation : Quinoxaline N-oxides form under strong acidic conditions. Use nitrogen atmospheres and reduce reaction temperatures (<80°C) .
  • Dimerization : Occurs in polar solvents. Add bulky ligands (e.g., P(t-Bu)₃) to sterically hinder coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-6H-indolo[2,3-b]quinoxaline
Reactant of Route 2
7-methyl-6H-indolo[2,3-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.